molecular formula C9H9FO4S B2531251 Methyl 2-fluoro-4-(methylsulphonyl)benzoate CAS No. 1820716-37-7

Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Cat. No.: B2531251
CAS No.: 1820716-37-7
M. Wt: 232.23
InChI Key: NLLKCUOCUBCOFS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(methylsulphonyl)benzoate is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylsulphonyl group. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(methylsulphonyl)benzoate can be synthesized through several methods. One common route involves the esterification of 2-fluoro-4-(methylsulphonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(methylsulphonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The methylsulphonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methylsulphonyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Hydrogen peroxide in acetic acid is a typical oxidizing agent.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 2-fluoro-4-(methylthio)benzoate.

    Oxidation: Methyl 2-fluoro-4-(sulfonyl)benzoate.

Scientific Research Applications

Methyl 2-fluoro-4-(methylsulphonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(methylsulphonyl)benzoate depends on the specific reaction or application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The fluorine and methylsulphonyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the methylsulphonyl group, making it less reactive in certain substitution and oxidation reactions.

    Methyl 4-(methylsulphonyl)benzoate: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

Methyl 2-fluoro-4-(methylsulphonyl)benzoate is unique due to the presence of both the fluorine and methylsulphonyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the methylsulphonyl group enhances its solubility and potential for further chemical modifications.

Properties

IUPAC Name

methyl 2-fluoro-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLKCUOCUBCOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820716-37-7
Record name Methyl 2-fluoro-4-(methylsulphonyl)benzoate
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